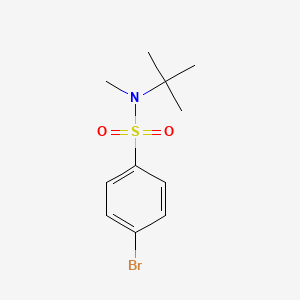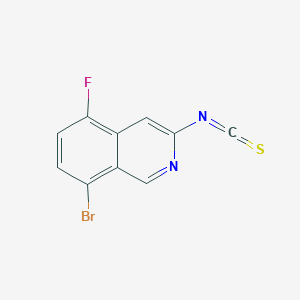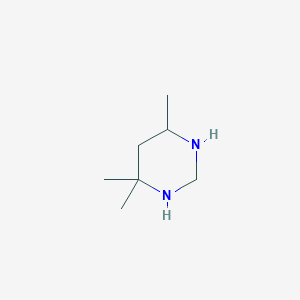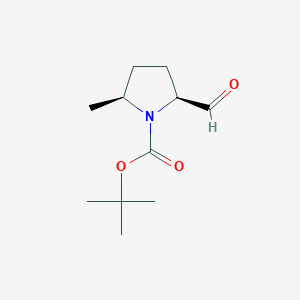![molecular formula C12H13N3O3 B8536751 3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8536751.png)
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol
Descripción general
Descripción
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol: is an organic compound with the molecular formula C12H13N3O3 . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitroquinoline is then subjected to amination, where an amino group is introduced at the 4-position. This can be done using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or other oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of 3-(3-Aminoquinolin-4-ylamino)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .
Comparación Con Compuestos Similares
3-[(3-Nitroquinolin-4-yl)amino]propan-1-ol: can be compared with other similar compounds such as:
3-Aminopropan-1-ol: A primary amine and alcohol, lacking the quinoline and nitro groups.
2-Methyl-1-(3-nitroquinolin-4-ylamino)propan-2-ol: A similar compound with a methyl group at the 2-position.
The uniqueness of This compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
3-[(3-nitroquinolin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C12H13N3O3/c16-7-3-6-13-12-9-4-1-2-5-10(9)14-8-11(12)15(17)18/h1-2,4-5,8,16H,3,6-7H2,(H,13,14) |
Clave InChI |
GUCAFXFKZFJAMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-Amino-4-(trifluoromethyl)phenyl]isoindoline](/img/structure/B8536725.png)

![Methyl[(morpholin-4-yl)sulfanyl]carbamyl fluoride](/img/structure/B8536747.png)

![1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-[(phenylsulfonyl)amino]phenyl]methyl]-](/img/structure/B8536754.png)

